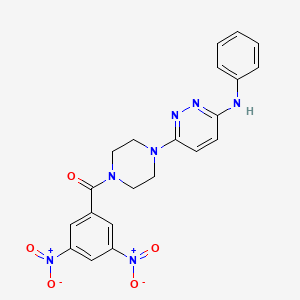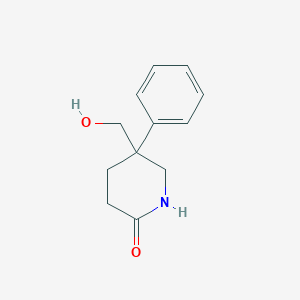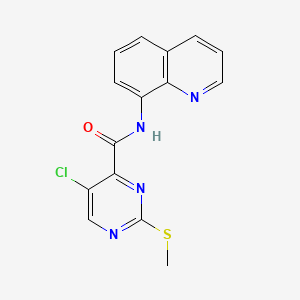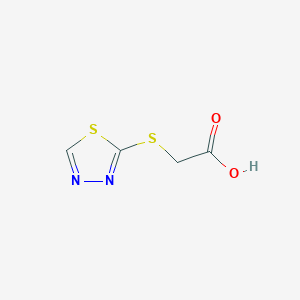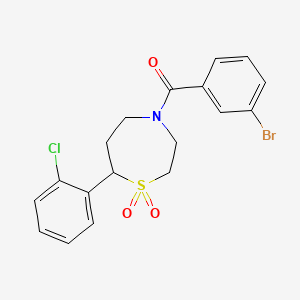
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone, also known as BCPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. BCPM belongs to the class of thiazepan compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone' involves the reaction of 3-bromobenzaldehyde with 2-chlorophenylacetic acid to form the corresponding α,β-unsaturated ketone. This intermediate is then reacted with thiosemicarbazide to form the thiazepine ring. The resulting compound is then oxidized to form the final product.
Starting Materials
3-bromobenzaldehyde, 2-chlorophenylacetic acid, thiosemicarbazide
Reaction
Step 1: 3-bromobenzaldehyde is reacted with 2-chlorophenylacetic acid in the presence of a base such as potassium carbonate to form the corresponding α,β-unsaturated ketone., Step 2: The α,β-unsaturated ketone is then reacted with thiosemicarbazide in the presence of a catalyst such as acetic acid to form the thiazepine ring., Step 3: The resulting compound is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product, '(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone'.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is in the development of new anticancer drugs. Studies have shown that (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has also been found to have antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is not fully understood, but studies have suggested that it may exert its biological effects through the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are known to play important roles in cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammatory responses. (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has also been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone for lab experiments is its high potency and selectivity against cancer cells, which allows for the study of its biological effects at relatively low concentrations. However, (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has also been found to have some limitations, such as its relatively low solubility in water and its potential toxicity to normal cells at high concentrations. These limitations may need to be taken into account when designing experiments using (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone.
Direcciones Futuras
There are several future directions for research on (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone. One area of interest is the development of new anticancer drugs based on the structure of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone. Researchers may also investigate the potential of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone as an antimicrobial agent, as well as its effects on other biological processes such as wound healing and neuroprotection. Further studies on the mechanism of action of (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone may also provide insights into its potential therapeutic applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLGJWVMQOYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

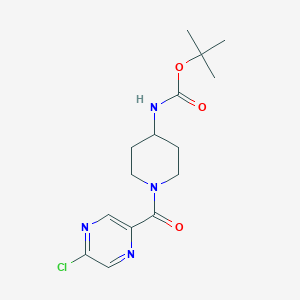
![N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2899200.png)
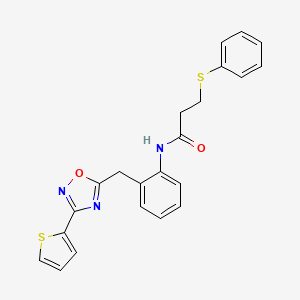
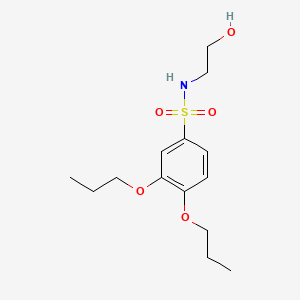
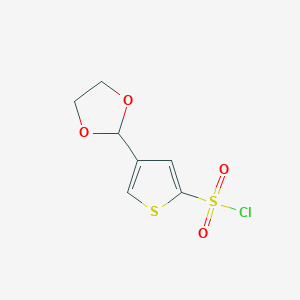
![Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2899206.png)
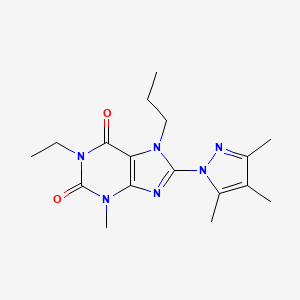
![N,1-diallyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2899208.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2899209.png)
![2-(4-fluorophenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2899210.png)
